molecular formula C12H9ClN4O3S2 B2491216 2-{[5-(5-chlorothien-2-yl)-1,3,4-oxadiazol-2-yl]thio}-N-(5-methylisoxazol-3-yl)acetamide CAS No. 850937-46-1

2-{[5-(5-chlorothien-2-yl)-1,3,4-oxadiazol-2-yl]thio}-N-(5-methylisoxazol-3-yl)acetamide

Cat. No.: B2491216
CAS No.: 850937-46-1
M. Wt: 356.8
InChI Key: VXRQCXNXEXGTSA-UHFFFAOYSA-N
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Description

2-{[5-(5-chlorothien-2-yl)-1,3,4-oxadiazol-2-yl]thio}-N-(5-methylisoxazol-3-yl)acetamide is a useful research compound. Its molecular formula is C12H9ClN4O3S2 and its molecular weight is 356.8. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Activity

The synthesis of derivatives related to the chemical structure of interest often targets antimicrobial properties. For instance, compounds with a core structure of 2-[(5-aryl-1,3,4-oxadiazol-2-yl)thio]-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamides exhibit significant antibacterial activity, showcasing their potential in developing new antimicrobial agents (Ramalingam, Ramesh, & Sreenivasulu, 2019). Similarly, synthesis and evaluation of isoxazole-substituted 1,3,4-oxadiazoles have been achieved, with some compounds displaying notable in vitro antimicrobial activity against a range of bacterial and fungal strains, highlighting their relevance in medical research aimed at combating microbial resistance (Marri, Kakkerla, Murali Krishna, & Venkat Rajam, 2018).

Anticancer and Antiangiogenic Effects

The exploration of novel thioxothiazolidin-4-one derivatives, including those with oxadiazole and isoxazole moieties, has demonstrated significant in vivo anticancer and antiangiogenic effects in mouse tumor models. These compounds have shown promise in reducing tumor volume and cell proliferation while enhancing the life span of tumor-bearing mice, indicating potential therapeutic applications in cancer treatment (Chandrappa et al., 2010).

Analgesic Activity

Research into acetamide derivatives, including those containing oxadiazole rings, has revealed potential analgesic properties. Studies involving various animal models have demonstrated significant reduction in pain responses, without adversely affecting motor coordination, suggesting these compounds as promising candidates for the development of new analgesics (Kaplancıklı et al., 2012).

Neurogenic Potential and Anti-inflammatory Effects

Certain derivatives exhibit neurogenic potential, promoting differentiation of neural stem cells into neuronal phenotypes, which could be beneficial in neurodegenerative diseases treatment strategies. Additionally, some compounds have shown significant anti-inflammatory activities, which could be explored further for therapeutic applications in conditions characterized by inflammation (de la Fuente Revenga et al., 2015).

Properties

IUPAC Name

2-[[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN4O3S2/c1-6-4-9(17-20-6)14-10(18)5-21-12-16-15-11(19-12)7-2-3-8(13)22-7/h2-4H,5H2,1H3,(H,14,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXRQCXNXEXGTSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)CSC2=NN=C(O2)C3=CC=C(S3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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